2-Hydroxyphenyl 2-chloroacetate
Description
2-Hydroxyphenyl 2-chloroacetate (CAS: 2948-16-5) is an ester of chloroacetic acid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . Structurally, it consists of a 2-hydroxyphenyl group esterified to the chloroacetate moiety, conferring unique chemical properties such as increased polarity and reactivity due to the hydroxyl group. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in studies related to noradrenaline derivatives, as indicated by its association with noradrenaline parent compounds in analytical standards .
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H7ClO3/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4,10H,5H2 |
InChI Key |
AWSSLZDEJGQPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-Hydroxyphenol with Chloroacetyl Chloride
The most straightforward method involves the esterification of 2-hydroxyphenol with chloroacetyl chloride. This reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the acid chloride. A catalytic amount of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Reaction Conditions:
-
Solvent: Dichloromethane or toluene (to dissolve reactants and facilitate mixing).
-
Temperature: 0–25°C to minimize side reactions.
-
Molar Ratio: A slight excess of chloroacetyl chloride (1.05–1.10 equivalents) ensures full conversion of the phenol.
Example Protocol:
-
Dissolve 2-hydroxyphenol (1.0 equiv) in dry dichloromethane.
-
Add chloroacetyl chloride (1.05 equiv) dropwise at 0°C under nitrogen.
-
Stir for 4–6 hours at room temperature.
-
Quench with water, extract the organic layer, and purify via recrystallization.
This method yields this compound with 75–85% purity, requiring subsequent purification steps.
Catalytic Solvent-Free Synthesis
Building on advances in solvent-free chemistry, a modified approach eliminates organic solvents, enhancing atom economy and reducing waste. This method, adapted from the synthesis of phenyl chloroacetate, employs quaternary ammonium salts or phosphonium catalysts to accelerate the reaction.
Key Advantages:
-
No Solvent: Reduces costs and simplifies downstream processing.
-
High Volumetric Efficiency: Enables concentrated reaction masses.
-
Catalyst Reusability: Residual catalysts often remain inert or beneficial in subsequent steps.
Optimized Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–130°C |
| Catalyst Loading | 1–5 mol% |
| Reaction Time | 2–4 hours |
| Yield | 90–95% |
Procedure:
-
Mix 2-hydroxyphenol and chloroacetyl chloride (1:1 molar ratio).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Heat to 100°C with vigorous stirring until HCl evolution ceases.
-
Distill under reduced pressure to remove excess reagents.
This method achieves near-quantitative yields under mild conditions, making it industrially favorable.
Reaction Mechanism and Kinetic Analysis
The esterification follows a nucleophilic acyl substitution mechanism:
-
Activation: Chloroacetyl chloride’s electrophilic carbonyl carbon is attacked by the phenolic oxygen.
-
Intermediate Formation: A tetrahedral intermediate forms, stabilized by the base.
-
Departure of Leaving Group: Chloride ion is expelled, generating HCl.
Kinetic Studies:
-
The reaction is first-order in both 2-hydroxyphenol and chloroacetyl chloride.
-
Catalysts lower the activation energy by stabilizing the transition state.
Industrial-Scale Production and Process Intensification
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance safety and efficiency. Key features include:
-
Precise Temperature Control: Minimizes thermal degradation.
-
In-Line Quenching: Neutralizes HCl immediately post-reaction.
-
Automated Purification: Integrates distillation and crystallization units.
Case Study:
A pilot plant using microreactors reported a 98% conversion rate at 120°C with a residence time of 10 minutes, outperforming batch reactors.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
Techniques:
-
NMR Spectroscopy:
-
HPLC Purity Assay: Reverse-phase C18 columns with UV detection at 254 nm confirm >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 75–85 | 85–90 | Moderate | High |
| Solvent-Free Catalytic | 90–95 | 95–99 | High | Very High |
| Continuous Flow | 95–98 | >99 | Very High | Moderate |
The solvent-free catalytic method strikes the best balance between yield, cost, and scalability.
Challenges and Mitigation Strategies
-
HCl Management:
-
Byproduct Formation:
-
Optimize stoichiometry to minimize diaryl ether byproducts.
-
-
Catalyst Deactivation:
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenyl 2-chloroacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyphenyl 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Benzyl 2-chloroacetate
- Molecular Formula : C₉H₉ClO₂ (estimated MW: ~184.62 g/mol).
- Synthesis : Reacts benzyl alcohol with chloroacetic acid in concentrated H₂SO₄ .
- Applications : Intermediate in quaternary ammonium salt synthesis (e.g., reacting with pyridine) .
- Key Differences : Lacks a hydroxyl group, reducing polarity compared to this compound.
Ethyl 2-chloroacetate
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
- Molecular Formula : C₉H₉ClO₃ (MW: 200.62 g/mol; CID 12549711).
- Structure : Contains a methyl ester and a chlorinated hydroxyphenyl group.
- Key Differences : Additional hydroxyl group at the 4-position enhances solubility in polar solvents compared to this compound .
Functional Analogues: Complex Substituted Chloroacetates
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate (CAS: 1155902-84-3)
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS: 1247619-04-0)
- Structure : Combines fluorine and hydroxyl substituents.
- Key Differences : Fluorine’s electronegativity increases stability and alters electronic properties .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-hydroxyphenyl 2-chloroacetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting 2-hydroxyphenol with chloroacetyl chloride under controlled conditions. Evidence from analogous chloroacetate ester syntheses (e.g., benzyl 2-chloroacetate) suggests dichloromethane as an effective solvent and diisopropylethylamine as a base to neutralize HCl byproducts . Post-reaction, purity can be validated via HPLC (using C18 columns with acetonitrile/water mobile phases) and NMR (monitoring characteristic peaks: δ 4.6–5.0 ppm for the chloroacetate ester group) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH dependence : Hydrolysis rates increase in alkaline conditions due to ester bond cleavage. Use buffered solutions (pH 4–10) and monitor degradation via UV-Vis spectroscopy at 240–260 nm (λmax for chloroacetate) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for similar esters) and storage recommendations (e.g., –20°C under inert gas) .
Q. What analytical techniques are most reliable for characterizing structural analogs of this compound?
- Methodological Answer :
Advanced Research Questions
Q. What mechanistic insights exist for the enzymatic degradation of 2-chloroacetate esters, and how can they inform bioremediation strategies?
- Methodological Answer : Hydrolytic dehalogenases (e.g., Rsc1362 and PA0810) catalyze cleavage of C-Cl bonds in chloroacetates. Kinetic studies show:
| Enzyme | kcat (s⁻¹) | Km (mM) | Specificity |
|---|---|---|---|
| Rsc1362 | 12.5 ± 1.2 | 0.45 ± 0.05 | Broad substrate range |
| PA0810 | 8.3 ± 0.9 | 0.67 ± 0.08 | pH-sensitive (optimum 8.5) |
- Experimental Design : Use stopped-flow kinetics with fluorogenic substrates (e.g., 4-nitrophenyl esters) to quantify activity .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon and chloro group) .
- Simulate reaction pathways with explicit solvent models (e.g., water or DMSO) to predict activation energies for SN2 mechanisms .
Q. What crystallographic data are available for structurally related chloroacetate esters, and how do they guide material design?
- Methodological Answer : Single-crystal X-ray studies (e.g., creatininium 2-chloroacetate) reveal:
- Hydrogen-bonding networks : Critical for stabilizing crystal lattices (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
- Packing motifs : Orthorhombic or monoclinic systems dominate, with Z’ = 1–2. Use Mercury software to analyze intermolecular interactions .
Q. How can impurity profiles of this compound be systematically analyzed for pharmaceutical applications?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-hydroxyphenol) with MRM transitions (e.g., m/z 109 → 81 for phenol derivatives) .
- Forced degradation : Expose the compound to oxidative (H2O2), thermal (60°C), and photolytic (UV 254 nm) stress, then compare degradation products against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
